N-Boc-N-methyl-(S)-2-aminoheptanoic acid N-Boc-N-methyl-(S)-2-aminoheptanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16512690
InChI: InChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16)
SMILES:
Molecular Formula: C13H25NO4
Molecular Weight: 259.34 g/mol

N-Boc-N-methyl-(S)-2-aminoheptanoic acid

CAS No.:

Cat. No.: VC16512690

Molecular Formula: C13H25NO4

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-N-methyl-(S)-2-aminoheptanoic acid -

Specification

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
IUPAC Name 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid
Standard InChI InChI=1S/C13H25NO4/c1-6-7-8-9-10(11(15)16)14(5)12(17)18-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,16)
Standard InChI Key BUWSQPBKRHWTEX-UHFFFAOYSA-N
Canonical SMILES CCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C

Introduction

Overview

N-Boc-N-methyl-(S)-2-aminoheptanoic acid (CAS: 2389078-55-9) is a chiral, Boc-protected amino acid derivative with a seven-carbon backbone. It serves as a critical building block in peptide synthesis, particularly for introducing lipophilic and conformationally restricted motifs. This compound is characterized by its tert-butoxycarbonyl (Boc) and N-methyl groups, which enhance stability and modulate physicochemical properties during solid-phase peptide synthesis (SPPS) .

Chemical Structure and Properties

Molecular Characteristics

  • Molecular Formula: C₁₃H₂₅NO₄ .

  • Molecular Weight: 259.34 g/mol .

  • IUPAC Name: (S)-2-((tert-Butoxycarbonyl)(methyl)amino)heptanoic acid .

  • Stereochemistry: The (S)-configuration at the α-carbon ensures chirality, critical for peptide bioactivity .

Key Structural Features:

  • Boc Group: Protects the amine during synthesis, enabling selective deprotection under acidic conditions .

  • N-Methylation: Reduces hydrogen bonding capacity, enhancing metabolic stability and membrane permeability .

  • Heptanoic Backbone: Introduces hydrophobicity, useful for lipidated peptide design .

Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling Point251.0±23.0 °C (predicted)
Density1.017±0.06 g/cm³ (predicted)
pKa2.55±0.24 (predicted)
SolubilitySoluble in DCM, DMF, THF

Synthesis Methods

Reductive Alkylation

A one-pot tandem reductive amination couples aldehydes with primary amines using (Boc)₂O and sodium triacetoxyborohydride (STAB). This method achieves high yields (70–85%) of N-Boc secondary amines, including N-Boc-N-methyl derivatives .

Example Protocol:

  • React heptanal with methylamine in CH₂Cl₂.

  • Add (Boc)₂O and STAB at 25°C for 4 hours.

  • Purify via flash chromatography (hexane:EtOAc) .

Iron-Catalyzed 1,3-Nitrogen Migration

A two-step process converts carboxylic acids to N-Boc amino acids:

  • Couple heptanoic acid with BocNHOH to form an azanyl ester.

  • Perform Fe-catalyzed nitrene insertion to yield the Boc-protected product .

  • Yield: 60–75% .

  • Stereocontrol: Asymmetric catalysis achieves >90% enantiomeric excess (ee) .

Alkylation of Amino Acids

Ethylenediamine reacts with α-haloheptanoic acid derivatives in a nucleophilic substitution (SN2), followed by Boc protection. This method is suitable for gram-scale production .

Applications in Peptide Science

Lipidated Peptide Design

N-Boc-N-methyl-(S)-2-aminoheptanoic acid is incorporated into peptides to:

  • Enhance Lipophilicity: Improves interaction with lipid bilayers for membrane protein studies .

  • Increase Proteolytic Stability: N-Methylation reduces enzymatic degradation .

  • Modulate Conformation: The heptanoic chain introduces helical propensity in peptides .

Case Study:
Lipidated analogs of glucagon-like peptide-1 (GLP-1) showed prolonged half-life in vivo due to albumin binding .

Drug Delivery Systems

The compound is used to synthesize lipidated poly(amino acids) for:

  • Nanoparticle Formulations: Encapsulate hydrophobic drugs like paclitaxel .

  • Targeted Delivery: Conjugation with ligands (e.g., folate) enhances tumor specificity .

Comparative Analysis with Analogues

FeatureN-Boc-N-methyl-(S)-2-aminoheptanoic acidN-Boc-2-aminoheptanoic acid
N-MethylationYesNo
Metabolic StabilityHighModerate
Synthetic Yield60–85%50–70%
ApplicationsLipophilic peptides, drug deliveryStandard peptide synthesis

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